4-Bromomethyl-1,2-dihydroquinoline-2-one
Overview
Description
Mechanism of Action
Target of Action
It is often used as a reagent in the preparation of coumarins and 1-aza coumarins , which are known to have various biological activities.
Biochemical Pathways
Given its use in the synthesis of coumarins and 1-aza coumarins , it may indirectly influence the pathways these compounds are involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromomethyl-1,2-dihydroquinoline-2-one . For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one typically involves the bromination of acetoacetanilide followed by cyclization . The process begins with the bromination of acetoacetanilide in chloroform at a controlled temperature of no more than 30°C. A chloroform solution containing dissolved bromine is slowly added, and the mixture is stirred at 20-30°C for 2-3 hours. The mixture is then heated to 60-65°C and stirred for an additional 0.5-1 hour . The brominated acetoacet-benzene undergoes cyclization in concentrated sulfuric acid, which is cooled to 5-10°C. The bromo-acetoacetanilide is added in batches, maintaining the temperature below 20°C. After the addition is complete, the temperature is raised to 25-30°C, and the mixture is stirred for 2-3 hours .
Chemical Reactions Analysis
4-Bromomethyl-1,2-dihydroquinoline-2-one undergoes various chemical reactions, including substitution reactions . Common reagents used in these reactions include bromine, chloroform, and concentrated sulfuric acid . The major products formed from these reactions are intermediates used in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromomethyl-1,2-dihydroquinoline-2-one is used in the preparation of coumarins and 1-aza coumarins, which have antimicrobial, anti-inflammatory, and analgesic activities . It is also used as an intermediate in the synthesis of rebamipide, a gastroprotective agent used in the treatment of gastritis, gastroduodenal ulcers, and mucosal protection . Additionally, this compound is used in the development of immune-enhancing therapies targeting Sts proteins .
Comparison with Similar Compounds
4-Bromomethyl-1,2-dihydroquinoline-2-one is similar to other quinoline derivatives, such as 4-chloromethyl-1,2-dihydroquinoline-2-one and 4-methyl-1,2-dihydroquinoline-2-one . its bromomethyl group provides unique reactivity, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals . The presence of the bromomethyl group allows for selective substitution reactions, which can be advantageous in certain synthetic pathways .
Properties
IUPAC Name |
4-(bromomethyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHJCUCNVVEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296245 | |
Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4876-10-2 | |
Record name | 4876-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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